molecular formula C13H13ClF3NO B2708392 3-chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide CAS No. 2034290-20-3

3-chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide

Cat. No. B2708392
CAS RN: 2034290-20-3
M. Wt: 291.7
InChI Key: DDFWBSIAEGAYGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide, commonly known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFB belongs to the class of benzamide derivatives and has shown promising results in various preclinical studies.

Scientific Research Applications

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

This study showcases a mild, amide-directed fluorination of C-H bonds mediated by iron, demonstrating broad substrate scope and functional group tolerance without noble metal additives. The research highlights the efficiency and versatility of using fluoroamides in direct C-H activation and fluorination reactions, providing a sustainable and accessible method for the synthesis of fluorinated molecules (Groendyke et al., 2016).

Synthesis and Characterization of Semiaromatic Polyamides with Dicyclohexane Units

This work discusses the synthesis of new difluorobenzamide monomers used to prepare semiaromatic polyamides, emphasizing their excellent thermal properties and mechanical stability. The study contributes to the development of materials with potential applications in high-performance plastics and engineering materials (Guangming et al., 2016).

Use of Fluoroform as a Source of Difluorocarbene

This research demonstrates the use of fluoroform, a non-ozone-depleting and inexpensive gas, as a source of difluorocarbene for converting phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives. It provides a practical approach for introducing fluorinated groups into aromatic compounds, enabling the synthesis of compounds with enhanced properties (Thomoson & Dolbier, 2013).

Intramolecular Hydrogen Bonding in Ortho-Substituted Arylamide Oligomers

Investigating the conformational behavior of ortho-fluoro- and ortho-chloro-N-methylbenzamide, this study provides insights into the role of fluorine and chlorine substituents in modulating the rigidity and shape of oligomer backbones. Such understanding aids in the rational design of novel arylamide foldamers with tailored properties for biomimetic and material science applications (Galan et al., 2009).

properties

IUPAC Name

3-chloro-N-(4,4-difluorocyclohexyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3NO/c14-10-7-8(1-2-11(10)15)12(19)18-9-3-5-13(16,17)6-4-9/h1-2,7,9H,3-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFWBSIAEGAYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC(=C(C=C2)F)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.